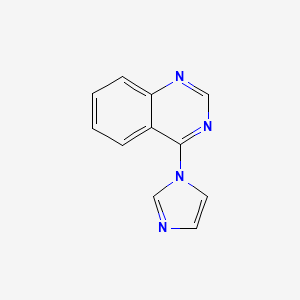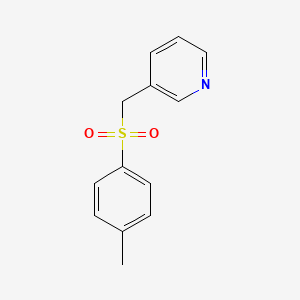
(3-Pyridylmethyl)(p-tolyl) sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Pyridylmethyl)(p-tolyl) sulfone is an organic compound that features a sulfone group bonded to a pyridylmethyl and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridylmethyl)(p-tolyl) sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel–Crafts sulfonylation reaction, where methyl p-toluenesulfonate is used as a sulfonylating precursor. In this procedure, methyl p-toluenesulfonate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate, which acts as the sulfonylation reagent .
Industrial Production Methods
Industrial production of methyl p-tolyl sulfone can be achieved by taking p-toluenesulfonylchloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as synthesizing raw materials. The process involves salifying the p-toluenesulfonylchloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing the temperature, and then filtering, dehydrating, and drying the product .
化学反应分析
Types of Reactions
(3-Pyridylmethyl)(p-tolyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ruthenium tetroxide can be used as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the specific reagents and conditions used.
科学研究应用
(3-Pyridylmethyl)(p-tolyl) sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (3-Pyridylmethyl)(p-tolyl) sulfone involves its interaction with molecular targets and pathways within biological systems. The sulfone group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with specific metabolic processes .
相似化合物的比较
Similar Compounds
- Methyl p-tolyl sulfone
- Ethynyl p-tolyl sulfone
- Phenyl vinyl sulfone
Uniqueness
(3-Pyridylmethyl)(p-tolyl) sulfone is unique due to the presence of both a pyridylmethyl and a p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to other sulfones, making it a valuable compound in both research and industrial contexts .
属性
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-4-6-13(7-5-11)17(15,16)10-12-3-2-8-14-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCCKKXKZBJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[3-(1-methyltetrazol-5-yl)anilino]ethanone](/img/structure/B7418439.png)
![3-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7418440.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-3-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7418444.png)
![3-Methyl-1-[(3-propan-2-yl-4-propoxyphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7418460.png)
![(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B7418470.png)
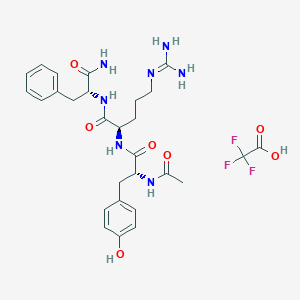
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B7418499.png)
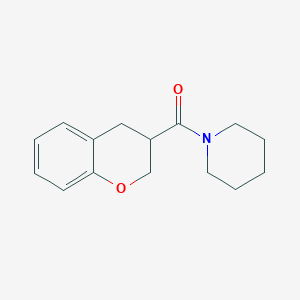
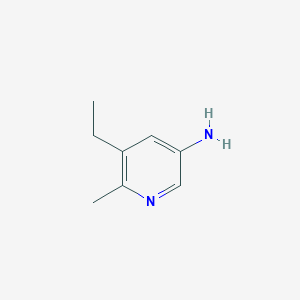

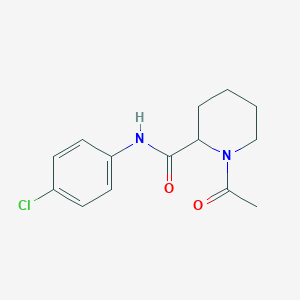
![[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-](/img/structure/B7418532.png)
